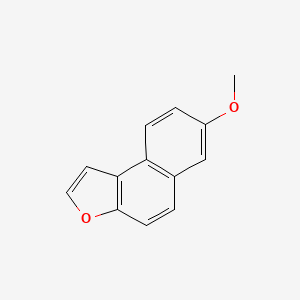

7-Methoxynaphtho(2,1-b)furan

Description

Significance of Fused Heterocyclic Systems in Molecular Sciences

Fused heterocyclic systems, which are complex ring structures composed of two or more heterocycles sharing atoms, are of considerable importance in organic and medicinal chemistry. fiveable.me Their unique chemical properties and biological activities make them key components in pharmaceuticals and natural products. fiveable.me The presence of multiple heteroatoms like nitrogen, oxygen, and sulfur within these fused rings enhances their reactivity and allows for diverse functionalization, making them versatile building blocks in synthetic chemistry. fiveable.meigi-global.com This structural diversity is crucial in drug discovery, as it enables the design of molecules with specific interactions with biological targets, potentially leading to enhanced efficacy and selectivity. fiveable.menih.gov

Overview of the Naphthofuran Core Structure in Research

The naphthofuran core is a bicyclic heterocyclic structure formed by the fusion of a naphthalene (B1677914) ring and a furan (B31954) ring. researchgate.net This structural motif is found in a variety of biologically significant natural products and has garnered attention for its wide spectrum of biological activities, including antibacterial, antimicrobial, and antitumor properties. researchgate.netrsc.orgmedcraveonline.com The extended π-system and the presence of an oxygen atom make naphthofurans electron-rich molecules, influencing their chemical reactivity and potential as fluorescent chemosensors for metal ion detection. chemisgroup.us Researchers have explored various synthetic strategies to create a diverse range of naphthofuran derivatives, aiming to modulate their biological and physical properties for applications in medicinal chemistry and materials science. researchgate.netsmolecule.com

Placement of 7-Methoxynaphtho(2,1-b)furan within the Naphthofuran Compound Class

This compound belongs to the naphtho[2,1-b]furan (B1199300) isomeric group. Its structure is characterized by a methoxy (B1213986) group (-OCH3) attached to the seventh position of the naphthofuran skeleton. This seemingly simple substitution can significantly influence the molecule's biological activity. For instance, in a study comparing several naphthofuran derivatives, the presence and position of a methoxy group were found to enhance or decrease certain biological effects. aacrjournals.orgaacrjournals.org Specifically, this compound is the non-nitrated analog of 2-nitro-7-methoxynaphtho[2,1-b]furan (B1202833) (also known as R 7000), a compound that has been studied for its mutagenic properties. aacrjournals.orgaacrjournals.org The absence of the nitro group in this compound drastically alters its biological profile, highlighting the critical role of substituent groups in determining the function of the naphthofuran core. aacrjournals.orgaacrjournals.org

Historical Context of Academic Inquiry into Naphthofurans

Academic interest in naphthofurans has been driven by their presence in natural products and their diverse pharmacological potential. researchgate.netrsc.org Early research focused on the isolation and characterization of naturally occurring naphthofurans and the investigation of their biological properties. The synthetic exploration of naphthofurans gained momentum as chemists sought to develop efficient methods for their preparation to enable more extensive biological evaluation. researchgate.net A significant portion of the research has been dedicated to understanding the structure-activity relationships within this class of compounds. For example, studies in the 1980s systematically investigated how different substituents on the naphthofuran ring influence their genotoxic and mutagenic potentials. aacrjournals.orgaacrjournals.org More recent research has expanded into areas such as the development of naphthofuran-based fluorescent chemosensors and their application in materials science. chemisgroup.us The synthesis of novel naphthofuran derivatives continues to be an active area of research, with a focus on creating compounds with enhanced therapeutic properties. medcraveonline.commdpi.com

Chemical Profile of this compound

The fundamental chemical characteristics of this compound are essential for understanding its behavior and potential applications.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 77368-60-8 |

| Appearance | Not specified in available search results |

| Solubility | Not specified in available search results |

Research on Biological Activities

While research on this compound itself is limited in the provided search results, studies on closely related analogues provide insights into the potential biological activities of the naphthofuran scaffold.

A comparative study of five naphthofurans, including this compound (referred to as Compound E), investigated their genotoxic activities. aacrjournals.orgaacrjournals.org In this study, this compound showed the lowest mutagenic properties among the tested compounds. aacrjournals.orgaacrjournals.org The biological activities of the other tested naphthofurans, which contained a nitro group, were found to be strongly linked to this functional group. aacrjournals.orgaacrjournals.org The activity was further modified by the presence of a methoxy group at either the 7 or 8 position. aacrjournals.orgaacrjournals.org

It is important to note that much of the research on methoxy-substituted naphthofurans has focused on the nitrated derivative, 2-nitro-7-methoxynaphtho[2,1-b]furan (R 7000), due to its potent mutagenic activity. tandfonline.comresearchgate.netnih.govdntb.gov.ua Studies on this compound have explored its metabolic pathways, which include demethylation of the methoxy group, hydroxylation of the aromatic ring, and cleavage of the furan ring. tandfonline.comnih.gov

Synthesis and Derivatization

The synthesis of the naphthofuran core generally involves cyclization reactions starting from naphthol derivatives. smolecule.com For instance, one common method is the reaction of a 2-hydroxy-1-naphthaldehyde (B42665) with chloroacetone (B47974) in the presence of a base. medcraveonline.com

While specific synthesis methods for this compound were not detailed in the search results, the synthesis of other naphtho[2,1-b]furan derivatives has been described. These methods often involve the condensation of a starting naphthofuran compound with various reagents to introduce new functional groups and create a library of derivatives with potentially different biological activities. medcraveonline.com For example, 2-acetylnaphtho[2,1-b]furan can be reacted with malononitrile (B47326) or phenylhydrazine (B124118) to yield different derivatives. medcraveonline.com Further reactions can then be carried out to introduce other heterocyclic rings onto the naphthofuran scaffold. medcraveonline.com

Structure

3D Structure

Properties

CAS No. |

77523-52-5 |

|---|---|

Molecular Formula |

C13H10O2 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

7-methoxybenzo[e][1]benzofuran |

InChI |

InChI=1S/C13H10O2/c1-14-10-3-4-11-9(8-10)2-5-13-12(11)6-7-15-13/h2-8H,1H3 |

InChI Key |

JNESAIWNCQVLCY-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C3=C(C=C2)OC=C3 |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C=C2)OC=C3 |

Other CAS No. |

77523-52-5 |

Synonyms |

7-methoxynaphtho(2,1-b)furan |

Origin of Product |

United States |

Synthetic Strategies for 7 Methoxynaphtho 2,1 B Furan and Derived Analogues

Foundational Synthetic Routes to the Naphtho(2,1-b)furan Scaffold

The construction of the core naphtho(2,1-b)furan structure is the initial and crucial step in the synthesis of 7-Methoxynaphtho(2,1-b)furan. Various methods have been developed to assemble this fused heterocyclic system, often starting from readily available naphthalene (B1677914) precursors.

A common and longstanding method involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with chloroacetone (B47974) in the presence of a base like potassium carbonate. medcraveonline.commedcraveonline.com This reaction proceeds via initial O-alkylation followed by an intramolecular cyclization to form the furan (B31954) ring. Another foundational approach is the palladium-catalyzed three-component coupling of naphthols, aldehydes, and carbon monoxide, which can be used to generate naphthofuran-2(3H)-one derivatives. acs.org

More contemporary methods include:

Friedel–Crafts type reactions: The reaction of 2-naphthols with allyl iodide, catalyzed by hydrobromic acid, can lead to the formation of dihydronaphthofurans. rsc.org

Iodocyclization: The treatment of 1-allyl-2-naphthol with iodine can produce 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan. rsc.org

Domino reactions: A one-pot reaction of 2-naphthols with tetraarylbut-2-yne-1,4-diol in the presence of an acid catalyst like p-TSA can yield vinylidene-naphthofurans through a series of cascading reactions. rsc.org

These foundational routes provide access to the basic naphtho(2,1-b)furan skeleton, which can then be further modified. A summary of selected foundational synthetic routes is presented in Table 1.

Table 1: Selected Foundational Synthetic Routes to the Naphtho(2,1-b)furan Scaffold

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde, Chloroacetone | Anhydrous K2CO3, Anhydrous acetone, reflux | 2-Acetylnaphtho[2,1-b]furan | medcraveonline.commedcraveonline.com |

| Naphthols, Aldehydes, Carbon Monoxide | Palladium catalyst | Naphthofuran-2(3H)-one derivatives | acs.org |

| 2-Naphthols, Allyl iodide | HBr catalyst, CH3CN, 60 °C | Dihydronaphthofurans | rsc.org |

| 1-Allyl-2-naphthol | Iodine, Water, 80 °C | 2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan | rsc.org |

Regioselective Introduction of the Methoxy (B1213986) Group at the 7-Position

The introduction of a methoxy group specifically at the 7-position of the naphtho(2,1-b)furan scaffold is a key step in the synthesis of the target compound. This is often achieved by starting with a pre-functionalized naphthalene derivative where the methoxy group is already in the desired position.

For instance, the synthesis can start from a methoxy-substituted naphthol. The regioselectivity of the initial precursor synthesis is therefore critical. While specific literature on the direct regioselective methoxylation of a pre-formed naphtho(2,1-b)furan at the 7-position is not abundant, the general strategy involves multi-step sequences where the methoxy group is incorporated early.

One reported synthesis of 3-methoxyarenofurans, which includes 7-methoxynaphtho[2,1-b]furan-1-one, involves carboxymethylation followed by saponification and decarboxylation. researchgate.net This indicates that functionalization at the furanone ring is a viable strategy, which could be followed by reduction to achieve the desired aromatic furan.

Approaches for Functionalization and Derivatization of this compound

Once the this compound core is synthesized, further functionalization can be carried out to produce a variety of analogues with potentially enhanced or modified biological activities. These derivatizations often target the furan ring, which is susceptible to electrophilic substitution and other reactions.

Nitration Methodologies for 2-Nitro-7-Methoxynaphtho(2,1-b)furan (R7000)

The nitration of this compound to produce 2-nitro-7-methoxynaphtho(2,1-b)furan, also known as R7000, is a well-documented and significant derivatization. researchgate.netdntb.gov.ua R7000 is noted for its potent genotoxic properties and has been used as a model compound in toxicology studies. researchgate.netresearchgate.netnih.gov

The nitration is typically achieved using a nitrating mixture, such as a combination of nitric acid and sulfuric acid. researchgate.net A regioselective nitration at the 2-position of 3-methoxyarenofurans has been achieved by a sequence involving treatment with t-butyllithium, trimethyltin (B158744) chloride, and tetranitromethane. researchgate.net The electron-donating nature of the furan oxygen directs electrophilic attack to the C2 position. The presence of the methoxy group at C7 also influences the reactivity of the naphthalene ring system.

It has been noted that the introduction of a nitro group at the 2-position of the furan ring can increase the genotoxicity of furan derivatives. researchgate.net

Annulation Reactions for Complex Naphthofuran Systems

Annulation reactions are powerful tools for constructing more complex fused-ring systems from simpler naphthofuran precursors. These reactions can be used to build additional heterocyclic or carbocyclic rings onto the naphthofuran framework.

For example, a double furofuran annulation has been applied to a bis-naphthoquinone, demonstrating a strategy to create dimeric pyranonaphthoquinones. psu.edu While not directly starting from this compound, this illustrates the potential of annulation strategies for building complex architectures. Cascade reactions involving the annulation of phenols and acetylenes have also been used to synthesize benzofurans, a strategy that could be adapted for naphthofuran systems. nih.gov

Multi-Step Synthesis Design and Optimization

A typical multi-step synthesis might involve:

Synthesis of a substituted 2-hydroxy-1-naphthaldehyde. medcraveonline.commedcraveonline.com

Construction of the naphthofuran ring system. medcraveonline.commedcraveonline.com

Functionalization of the naphthofuran core, for example, through nitration or other electrophilic substitution reactions. researchgate.net

Further derivatization of the introduced functional groups. medcraveonline.com

For instance, 2-acetylnaphtho[2,1-b]furan, synthesized from 2-hydroxy-1-naphthaldehyde, can be converted to a variety of derivatives, including pyrazoles and thienyl-substituted naphthofurans, through condensation and cyclization reactions. medcraveonline.commdpi.com The optimization of each step, including the choice of catalysts, solvents, and reaction conditions, is essential for an efficient synthesis.

Catalytic and Advanced Synthetic Techniques in Naphthofuran Synthesis

Modern synthetic chemistry has introduced a range of catalytic and advanced techniques that are applicable to the synthesis of naphthofurans. These methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Catalytic methods include:

Palladium-catalyzed reactions: As mentioned, palladium catalysis is used for three-component couplings to form naphthofuranones. acs.org It is also employed in oxidative annulation reactions. nih.gov

Copper-catalyzed reactions: Copper catalysts have been used for the ring closure of aryl o-bromobenzyl ketones to form benzofurans, a reaction that could be extended to naphthofuran synthesis. nih.gov

Indium-catalyzed reactions: Indium(III) triflate has been shown to catalyze the cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides to produce naphtho[1,2-b]furan-3-carboxamides with high regioselectivity. rsc.org

Rhodium-catalyzed reactions: Rhodium catalysts have been used in the synthesis of dihydronaphthofurans from alkynols and alkynes. rsc.org

Advanced techniques also encompass metal-free cascade reactions and the use of nanocatalysts, which can offer green and sustainable alternatives to traditional methods. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 7-Methoxynaphtho(2,1-b)furan. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

One-Dimensional NMR (¹H and ¹³C NMR)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) and furan (B31954) rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. Aromatic protons typically resonate in the δ 7.0-8.5 ppm region, with their specific shifts and coupling patterns dependent on their position within the fused ring system. The methoxy (-OCH₃) protons would appear as a sharp singlet, likely around δ 3.9-4.2 ppm.

¹³C NMR: The carbon spectrum provides information on each unique carbon atom in the molecule. For this compound, this would include signals for the quaternary carbons at the ring junctions, the protonated aromatic carbons, the carbons of the furan ring, and the methoxy carbon. The methoxy carbon typically appears around δ 55-60 ppm. rsc.org The aromatic and furan carbons would be observed in the δ 100-160 ppm range. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety Note: These are predicted values based on general principles and data from related structures. Actual experimental values may vary.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-1 | ~7.5-7.7 | ~105-110 |

| H-2 | ~7.0-7.2 | ~145-150 |

| H-4 | ~7.8-8.0 | ~124-126 |

| H-5 | ~7.4-7.6 | ~125-128 |

| H-6 | ~7.3-7.5 | ~106-108 |

| H-8 | ~7.9-8.1 | ~120-122 |

| H-9 | ~7.7-7.9 | ~112-114 |

| 7-OCH₃ | ~3.9-4.2 (s, 3H) | ~55-58 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). libretexts.orgimreblank.ch It would be used to trace the connectivity of the protons within the naphthalene ring system and confirm neighbor relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. libretexts.org This technique allows for the unambiguous assignment of carbon resonances for all protonated carbons by linking the known ¹H shifts to their corresponding ¹³C shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). libretexts.org It is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons and for linking different fragments of the molecule together, such as connecting the methoxy protons to the C-7 carbon. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. libretexts.org This is useful for determining the stereochemistry and conformation of a molecule. For a planar aromatic system like this compound, NOESY can help confirm assignments by showing spatial proximity between protons on adjacent rings.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the deduction of the exact molecular formula. rsc.org

For this compound, the molecular formula is C₁₃H₁₀O₂. ncats.io The exact mass would be calculated and compared to the experimental value from HRMS to confirm the elemental composition. The molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight, approximately 198.22 g/mol . ncats.io

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For aromatic ethers, common fragmentation patterns include the loss of the alkyl group (a methyl radical, •CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

| Property | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Molecular Ion Peak [M]⁺ | m/z ≈ 198 |

| Key Fragment [M-CH₃]⁺ | m/z ≈ 183 |

| Key Fragment [M-CH₃-CO]⁺ | m/z ≈ 155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present. medcraveonline.com

The IR spectrum of this compound would display several characteristic absorption bands:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methoxy group, appearing just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).

Aromatic C=C Stretching: Multiple sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the fused aromatic ring system.

C-O-C Stretching: Strong absorptions corresponding to the aryl-alkyl ether (methoxy group) and the furan ether linkage would be expected in the 1275-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light. nih.gov Compounds with extensive conjugated π-systems, like this compound, exhibit characteristic absorption spectra. The fused aromatic rings create a large chromophore, leading to π → π* transitions. The spectrum would be expected to show multiple absorption bands, reflecting the complex electronic structure of the naphthofuran system.

Elemental Composition Analysis

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample of the compound. These experimental values are then compared with the theoretically calculated percentages based on the molecular formula (C₁₃H₁₀O₂) to confirm the compound's purity and empirical formula. rsc.orgrsc.org

Table 3: Elemental Composition of this compound (C₁₃H₁₀O₂)

| Element | Mass | Theoretical Percentage (%) | Found Percentage (%) rsc.orgrsc.org |

|---|---|---|---|

| Carbon (C) | 12.011 | 78.77 | 78.79 |

| Hydrogen (H) | 1.008 | 5.09 | 5.10 |

| Oxygen (O) | 15.999 | 16.14 | N/A |

The close correlation between the found and theoretical percentages confirms the molecular formula of the synthesized compound. rsc.orgrsc.org

Investigations into Structure Activity Relationships Sar of 7 Methoxynaphtho 2,1 B Furan and Its Derivatives

Correlation of Substituent Identity and Position with Molecular Activity Profiles

The biological activity of naphtho(2,1-b)furan derivatives is significantly dictated by the nature and placement of substituents on the naphthofuran backbone. nih.govaacrjournals.org Studies have shown that the introduction of different functional groups can either enhance or diminish the molecule's efficacy, depending on the specific biological endpoint being measured. nih.govaacrjournals.org

A key study analyzed the genotoxic activities of five naphthofurans in V79 cells and their effects in in-vivo short-term skin tests. The compounds included 2-nitro-7-methoxynaphtho[2,1-b]furan (B1202833) (Compound A), 2-nitro-8-methoxynaphtho[2,1-b]furan (Compound B), 2-nitronaphtho[2,1-b]furan (Compound C), 2-nitro-7-bromonaphtho[2,1-b]furan (Compound D), and 7-methoxynaphtho[2,1-b]furan (Compound E). nih.gov The mutagenic properties were ranked as A ≃ B ≫ C > D > E. aacrjournals.org However, in skin tests, the potency order was reversed for the first three compounds: C > B > A ≥ E ≃ D. aacrjournals.org This highlights that the structure-activity relationship is not always linear across different biological assays.

The presence of a nitro group at the 2-position is strongly linked to genotoxic activity. nih.govaacrjournals.org The addition of a methoxy (B1213986) group at either the 7 or 8-position can modulate this activity, either by enhancing or decreasing it depending on the specific assay. nih.govaacrjournals.org For instance, the methoxy group in 2-nitro-7-methoxynaphtho[2,1-b]furan enhances mutagenicity in V79 cells but decreases its potency in skin tests compared to the non-methoxylated analogue. nih.govaacrjournals.org

The following table summarizes the comparative activity of different naphthofuran derivatives:

Table 1: Comparative Activity of Naphthofuran Derivatives| Compound | Substituents | Mutagenicity Ranking (V79 cells) | Potency Ranking (Skin Tests) |

|---|---|---|---|

| A | 2-nitro, 7-methoxy | 1 (tie) | 3 |

| B | 2-nitro, 8-methoxy | 1 (tie) | 2 |

| C | 2-nitro | 2 | 1 |

| D | 2-nitro, 7-bromo | 3 | 4 (tie) |

| E | 7-methoxy | 4 | 4 (tie) |

This table is based on the findings from a study on the genotoxic activities of five naphthofurans. nih.govaacrjournals.org

Mechanistic Insights from Methoxy Group Modifications

The position of the methoxy group is critical. Studies on other aromatic systems have shown that para-substitution with a methoxy group can enhance activity through a mesomeric effect, while meta-substitution has little effect. nih.gov Ortho-substitution, however, often leads to a decrease in activity, which could be due to steric hindrance or coordination effects. nih.gov In the case of 7-methoxynaphtho(2,1-b)furan derivatives, the methoxy group at position 7 appears to enhance mutagenic activity in some assays. nih.govaacrjournals.org This enhancement is likely due to its influence on the electronic properties of the molecule, which in turn affects its interaction with biological targets or its metabolic activation. pillbuys.com

Considerable demethylation of 7-methoxy-2-nitronaphtho[2,1-b]furan has been observed, with a significant portion of the methoxy group's carbon being expired as CO2. tandfonline.com This metabolic pathway leads to the formation of hydroxylated metabolites, such as 7-hydroxy-2-nitronaphtho[2,1-b]furan, which can then be conjugated and excreted. researchgate.net The process of demethylation is a key step that can alter the compound's biological profile. tandfonline.com

Influence of the Nitro Group on Biological and Chemical Reactivity

The presence of a nitro group, particularly at the 2-position of the naphtho(2,1-b)furan core, is a dominant factor for the genotoxic and mutagenic activity of these compounds. nih.govaacrjournals.orgpillbuys.com For many nitroaromatic compounds, the biological activity is intrinsically linked to the enzymatic reduction of the nitro group to form highly reactive intermediates that can interact with cellular macromolecules like DNA. pillbuys.com

2-Nitro-7-methoxynaphtho[2,1-b]furan (also known as R7000) is recognized as one of the most potent mutagens in the Salmonella/microsome assay. researchgate.nettubitak.gov.tr Its activity is largely dependent on bacterial nitroreductases. pillbuys.com The genotoxicity of furan (B31954) derivatives is significantly increased by the presence of a nitro group at the 2-position, which can lead to DNA double-strand breaks. researchgate.net

The genotoxic effects of these nitro-substituted naphthofurans are observed across various test systems, including the induction of the SOS response in E. coli. tubitak.gov.tr The mutagenic potency can be further amplified by other substituents on the naphthofuran ring. For instance, the addition of a methyl group at position 1 to 2-nitro-7-methoxynaphtho[2,1-b]furan increases the mutagenic potency by a factor of about 10. pillbuys.com

Comparative SAR Studies with Halogenated and Alkylated Naphthofurans

Comparative structure-activity relationship (SAR) studies involving halogenated and alkylated derivatives of naphtho(2,1-b)furan provide further understanding of the impact of different substituents.

In a study comparing several naphthofuran derivatives, replacing the methoxy group at position 7 with a bromine atom, as in 2-nitro-7-bromonaphtho[2,1-b]furan, resulted in a significant suppression of almost all biological activities observed in the other nitro-substituted analogues. nih.govaacrjournals.org This demonstrates that while the nitro group is essential for activity, the nature of the substituent at the 7-position is critical for modulating this activity. The strong electron-withdrawing nature of bromine may significantly alter the electronic distribution and metabolic fate of the molecule, leading to its deactivation.

Alkylation can also influence activity. For example, the introduction of a methyl group at the 1-position of 2-nitro-7-methoxynaphtho[2,1-b]furan dramatically increases its mutagenic potency. pillbuys.com In other studies on related naphthofuran scaffolds, N-alkylation of aminomethyl derivatives showed that extending the N-alkyl groups from methyl to propyl slightly increased affinity for 5-HT2A receptor sites, which is contrary to the known SAR for phenethylamine-type agonists. acs.org

The following table provides a comparative overview of the effects of different substituents on the biological activity of naphtho(2,1-b)furan derivatives:

Table 2: Effect of Substituents on Naphthofuran Activity| Compound Series | Substituent Change | Effect on Activity | Reference |

|---|---|---|---|

| 2-Nitro-7-substituted-naphtho[2,1-b]furans | Methoxy to Bromo at C7 | Significant suppression of biological activity | nih.govaacrjournals.org |

| 2-Nitro-7-methoxy-naphtho[2,1-b]furan | Addition of Methyl at C1 | ~10-fold increase in mutagenic potency | pillbuys.com |

| Aminomethyl-naphthofurans | N-alkylation (Methyl to Propyl) | Slight increase in 5-HT2A receptor affinity | acs.org |

Computational Approaches to Predict Structure-Activity Correlations

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are increasingly used to predict the biological activities of naphthofuran derivatives and to understand the structural basis for their activity. researchgate.net These approaches can model the interaction of these compounds with biological targets and identify key structural features that determine their potency and selectivity. tandfonline.com

QSAR studies have been applied to series of naphthoquinone derivatives, which share structural similarities with naphthofurans, to correlate their chemical structures with antiproliferative activities against various cancer cell lines. researchgate.net Such models can help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more effective analogues.

Molecular docking simulations can provide insights into the binding modes of naphthofuran derivatives with specific protein targets. For instance, docking studies have been used to investigate the interaction of naphthofuran derivatives with enzymes like β-secretase (BACE-1) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are relevant in Alzheimer's disease. tandfonline.com These computational tools help in rationalizing the observed SAR and in designing new derivatives with improved binding affinities. For example, computational modeling can be used to predict the binding affinities of derivatives with substituents at various positions of the naphthofuran core for targets like DNA gyrase.

Molecular and Cellular Mechanisms of Action

Genotoxicity and DNA Interaction Mechanisms

The potent genotoxicity of 2-nitro-7-methoxynaphtho[2,1-b]furan (B1202833) (R7000) is a result of its metabolic activation, which leads to the formation of reactive intermediates that bind covalently to DNA, inducing lesions that are substrates for cellular repair and mutagenic pathways. oup.compillbuys.com

Following metabolic activation, R7000 covalently binds to DNA, forming multiple distinct DNA adducts. nih.gov Studies in Escherichia coli have identified at least ten different adducts, primarily involving guanine (B1146940) residues. oup.comnih.gov In vivo studies using transgenic mice have also shown the formation of numerous nucleotide modifications, with 14 different adducts detected in the cecum and seven in the small intestine, indicating organ-specific differences in metabolism or repair. oup.compillbuys.com

DNA adducts are bulky lesions that can physically block the progression of the DNA replication machinery. pillbuys.com The presence of R7000-induced adducts on the DNA template can stall DNA polymerase, thereby inhibiting DNA synthesis. pillbuys.comwikipedia.org This blockage of DNA replication is a critical signal that can trigger cellular responses, including the activation of specific DNA damage tolerance pathways, such as translesion synthesis (TLS), which allows the replication fork to bypass the lesion, though often with a higher error rate. pillbuys.comnih.gov

In bacteria like E. coli, the DNA damage caused by R7000 is a powerful inducer of the SOS response, a global network of genes that responds to extensive DNA damage. oup.compillbuys.compnas.org The induction of this system is a key component of the compound's mutagenicity. pillbuys.com The SOS chromotest, which measures the induction of the sfiA gene, a member of the SOS regulon, shows a strong correlation between the SOS-inducing potency of R7000 and its mutagenic potency. pillbuys.compnas.org

SOS mutagenesis is largely dependent on the products of the umuDC genes, which encode a specialized, low-fidelity DNA polymerase (Pol V) capable of replicating past DNA lesions. pillbuys.com However, studies on R7000-induced mutagenesis have shown that while the compound is a potent SOS inducer, the resulting mutation frequency is not significantly affected by a deficiency in umuC. This suggests that a umuC-independent pathway may also be involved in the mutagenic bypass of the DNA lesions created by R7000. pillbuys.com

The types and locations of mutations induced by a mutagen provide a "mutational spectrum," which offers insights into the mechanism of damage and repair. For R7000, the mutational spectrum has been analyzed in both bacteria and transgenic mice. pillbuys.comnih.gov

In E. coli strains deficient in excision repair (uvrA), R7000 induces a broad range of base substitutions. nih.gov However, in repair-proficient bacteria, the spectrum is narrower, highlighting the role of repair in preventing certain mutations. nih.gov The primary mutations observed are G:C→T:A transversions and deletions of single G:C base pairs. oup.com

Analysis of mutations in the lacI gene of transgenic mice treated with R7000 revealed a spectrum similar to that found in E. coli, though with a different proportion of single base frameshifts versus base substitutions. pillbuys.comresearchgate.net The distribution of these mutations is not random; certain positions, or "hotspots," are more frequently mutated, which can be influenced by DNA sequence context and the efficiency of DNA repair at specific sites. nih.govnih.gov

Table 5.1: Base Substitution Mutations Induced by R7000 in E. coli This table summarizes the types of base pair substitutions observed in E. coli following exposure to R7000, comparing strains with and without a functional uvr-dependent excision repair system.

| Base Substitution Type | Detected in Repair-Proficient (uvr+) Bacteria | Detected in Excision Repair-Deficient (uvrA) Bacteria |

|---|---|---|

| GC → TA (Transversion) | Yes | Yes |

| AT → TA (Transversion) | Yes | Yes |

| GC → CG (Transversion) | Yes | Yes |

| AT → CG (Transversion) | No | Yes |

| GC → AT (Transition) | No | Yes |

| AT → GC (Transition) | No | No |

Data sourced from Quillardet et al., 1996. nih.gov

SOS Mutagenesis Pathways

Mutagenic Activity Assessment in Biological Systems

The mutagenic properties of R7000 and related naphthofurans have been evaluated in cultured mammalian cells, such as Chinese hamster V79 cells. researchgate.net These assays often measure forward mutations at a specific genetic locus, like the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. The HPRT assay selects for cells that have become resistant to a toxic purine (B94841) analog (e.g., 6-thioguanine) due to an inactivating mutation in the HPRT gene. nih.govnatap.org

Studies comparing the genotoxicity of various newly synthesized naphthofurans in V79 cells have been conducted. These experiments measure cytogenetic damage, such as the induction of micronuclei (MN) and sister-chromatid exchanges (SCEs), alongside gene mutations. researchgate.net In one such study, 2-nitro-7-methoxynaphtho[2,1-b]furan (referred to as compound A) was shown to be a potent inducer of both MN and SCEs in V79 cells, indicating its ability to cause significant chromosomal damage. researchgate.net For comparison, the parent compound 7-methoxynaphtho[2,1-b]furan (compound E), which lacks the nitro group, was also tested and found to be inactive in these cytogenetic assays, underscoring the critical role of the nitro group in the compound's genotoxic activity. researchgate.net While these studies focused on clastogenic effects, the induction of such damage is often correlated with mutagenic potential at gene-level loci like HPRT. nih.govresearchgate.net

Bacterial Mutagenicity Assays (e.g., Salmonella/microsome assay)

In comparative studies of various naphthofuran derivatives, 7-Methoxynaphtho(2,1-b)furan, the non-nitrated analog of the potent mutagen 2-nitro-7-methoxynaphtho[2,1-b]furan, has been evaluated for its mutagenic potential. Research indicates that the biological activities of naphthofurans are strongly associated with the presence of a nitro group at the 2-position. nih.gov Consequently, this compound, which lacks this nitro group, has been classified as having low mutagenic properties. nih.gov In the Salmonella/microsome assay, a standard test for detecting chemical mutagens, this compound was found to be inactive. nih.govnih.gov This lack of activity is consistent with the general observation that the nitro substituent is essential for the genotoxic activity of furan (B31954) derivatives. pillbuys.com

Table 1: Bacterial Mutagenicity of Naphthofuran Derivatives

| Compound | Designation | Mutagenic Activity in Salmonella/microsome assay |

| 2-nitro-7-methoxynaphtho[2,1-b]furan | Compound A | Very Potent |

| 2-nitro-8-methoxynaphtho[2,1-b]furan | Compound B | Very Potent |

| 2-nitronaphtho[2,1-b]furan | Compound C | Active |

| 2-nitro-7-bromonaphtho[2,1-b]furan | Compound D | Low |

| This compound | Compound E | Inactive |

Data sourced from Venegas et al., 1984 and Sala et al., 1984. nih.govnih.gov

Cytogenetic Alteration Analysis (Micronucleus, Sister Chromatid Exchange)

Table 2: Cytogenetic Effects of Naphthofuran Derivatives in V79 Cells

| Compound | Designation | Micronucleus Induction | Sister Chromatid Exchange (SCE) Induction |

| 2-nitro-7-methoxynaphtho[2,1-b]furan | Compound A | Active | Active |

| 2-nitro-8-methoxynaphtho[2,1-b]furan | Compound B | Active | Active |

| 2-nitronaphtho[2,1-b]furan | Compound C | Active | More active than in MN induction |

| 2-nitro-7-bromonaphtho[2,1-b]furan | Compound D | Inactive | Inactive |

| This compound | Compound E | Inactive | Inactive |

Data sourced from Sala et al., 1984 and Venegas et al., 1984. nih.govnih.gov

Carcinogenesis Research in Preclinical Models

In Vitro Cell Transformation Assays

Information regarding the testing of this compound in in vitro cell transformation assays is limited. Studies that evaluated the cell transformation potential of naphthofurans in C3H10T1/2 and Syrian hamster embryo cell systems focused on the nitrated derivatives, 2-nitro-7-methoxynaphtho[2,1-b]furan and 2-nitro-8-methoxynaphtho[2,1-b]furan, both of which demonstrated a positive effect. nih.gov However, these studies did not report whether the non-nitrated this compound was also tested. nih.gov

Assessment of Carcinogenic Potential in Rodent Models (e.g., fibrosarcoma induction)

The carcinogenic potential of this compound was evaluated in a long-term study on CD-1 mice using a two-step skin painting regimen. scispace.com In this assay, the compound did not exhibit any initiating, promoting, or carcinogenic effects. scispace.com This lack of activity was in stark contrast to its nitrated analogs, 2-nitro-7-methoxynaphtho[2,1-b]furan, which acted as a strong initiator and a weak carcinogen, and 2-nitronaphtho[2,1-b]furan, which was a strong promoter and a moderate carcinogen. scispace.com These findings reinforce the critical role of the nitro group at the 2-position for the carcinogenic activity of these naphthofurans. scispace.com No studies specifically investigating fibrosarcoma induction by this compound were identified in the reviewed literature.

Biotransformation and Metabolic Fate Studies

Identification of Metabolic Pathways (e.g., O-demethylation, hydroxylation, ring cleavage)

Detailed biotransformation and metabolic fate studies have been conducted on the nitrated analog, 2-nitro-7-methoxynaphtho[2,1-b]furan, revealing metabolic pathways that include demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring, and cleavage of the furan ring, followed by the reduction of the nitro group. nih.govtandfonline.com However, no specific studies on the metabolic pathways of this compound were found in the reviewed scientific literature. The absence of the nitro group, a key site for metabolic activation in its analogs, suggests that its metabolic fate would differ significantly. pillbuys.com

Enzyme Systems Catalyzing Naphthofuran Metabolism

The metabolism of 7-methoxy-2-nitronaphtho[2,1-b]furan is primarily carried out by microsomal enzyme systems found in the liver. nih.gov Studies using liver microsomes from rats pre-treated with 3-methylcholanthrene (B14862) have demonstrated that these enzyme systems, under aerobic conditions, are capable of metabolizing the compound. nih.gov This process involves oxidative reactions, and analysis has identified several metabolites, including 7-hydroxy-2-nitro-naphtho[2,1-b]furan, 6-hydroxy-7-methoxy-2-nitro-naphtho[2,1-b]furan, 7-hydroxy-2-nitro-naphtho[2,1-b]-furan-6,9-dione, and 6,7-dihydro-2-nitro-naphtho[2,1-b]furan. nih.gov

In bacterial systems, the genotoxic activity of furan derivatives is dependent on the presence of a nitro group at the 2-position. pillbuys.com The metabolic activation of these compounds heavily relies on nitroreduction. pillbuys.comoup.com In E. coli, two distinct nitroreductases, differentiated by their oxygen sensitivity, are involved in this process. pillbuys.com The type I nitroreductases, encoded by the nfsA and nfsB genes, are implicated in the metabolic activation of 7-methoxy-2-nitronaphtho[2,1-b]furan. pillbuys.com

Excretion and Disposition Patterns in Animal Models

Following administration in animal models such as rats and mice, 7-methoxy-2-nitronaphtho[2,1-b]furan exhibits specific disposition and excretion patterns. After intraperitoneal administration to rats, the compound is absorbed through the lymphatics, while oral administration leads to absorption via the intestinal lumen. nih.gov The excretion of the furan ring is predominantly urinary, with approximately 44% of the dose being excreted within 24 hours. nih.gov A significant portion of the methoxy group undergoes demethylation, with about 48% of the labeled dose being expired as 14CO2 in the same timeframe. nih.gov

The liver and kidney have been identified as organs that accumulate the compound, though no specific target organ was found. nih.gov Radioactivity was also observed to bind to the intestinal wall following oral administration. nih.gov Analysis of urine and bile in rats revealed three primary metabolic pathways: demethylation of the methoxy group, hydroxylation of the aromatic ring, and cleavage of the furan ring, which is then followed by the reduction of the nitro group to an amine. nih.gov A notable urinary metabolite is the glucuronide of 7-hydroxy-2-nitronaphtho[2,1-b]furan, accounting for 15-20% of the urinary radioactivity. nih.gov

Biochemical and Cellular Target Engagement

The biological effects of this compound are a consequence of its interaction with various biochemical and cellular targets.

Enzyme Inhibition Studies

A related compound, 8-Methoxy-naphtho[2,3-b]thiophen-4,9-quinone, has been shown to be a non-competitive inhibitor of trypanothione (B104310) reductase, an essential enzyme for trypanosomatids. scielo.brbioline.org.br This inhibition occurs with respect to both the substrate, trypanothione, and the cofactor, NADPH, with Ki values of 5 µM and 3.6 µM, respectively. scielo.brbioline.org.br Importantly, this compound showed significantly lower activity against the host enzyme, human glutathione (B108866) reductase, indicating a degree of selectivity. scielo.brbioline.org.br

Interaction with Cellular Macromolecules Beyond DNA

The reactive metabolites of quinones, a class of compounds to which naphthofurans are related, can interact with various cellular macromolecules, including proteins and lipids, leading to cellular damage. nih.gov In the case of 7-methoxy-2-nitronaphtho[2,1-b]furan, its genotoxicity is linked to the formation of DNA adducts. pillbuys.com Studies in mice have shown that this compound induces structurally different nucleotide modifications in the caecum and small intestine. pillbuys.com The level of these adducts was found to be ten times higher in the caecum compared to the small intestine. researchgate.net

Exploration of Antiproliferative Mechanisms in Cell Lines

A naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone (AMNQ), has demonstrated cytotoxic activity against various cancer cell lines, including those that are multidrug-resistant. researchgate.net The proposed mechanism for its cytotoxic activity involves the generation of intracellular reactive oxygen species and the induction of mitochondrial membrane potential dissipation, ultimately leading to apoptosis. researchgate.net

Interactive Table: Antiproliferative Activity of a Naphthofuran Derivative

This table summarizes the cytotoxic effects of 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone (AMNQ) against various cancer cell lines. You can sort the data by clicking on the column headers.

| Cell Line | Cancer Type | IC50 (µM) |

| U87MG.ΔEGFR | Glioblastoma | 0.96 |

| HepG2 | Hepatocellular Carcinoma | 0.76 |

| HL-60 | Leukemia | Not Specified |

| MCF-7 | Breast Cancer | Not Specified |

Data sourced from studies on related naphthoquinone derivatives, highlighting a potential mechanism of action. researchgate.net

Antimicrobial Mechanisms against Bacterial and Fungal Pathogens

The antimicrobial action of nitrofuran derivatives is largely attributed to the enzymatic reduction of the nitro group, which leads to the formation of cytotoxic free radicals. researchgate.net These reactive species are believed to inhibit protein biosynthesis. researchgate.net For 7-methoxy-2-nitronaphtho[2,1-b]furan, the presence of the nitro group at the 2-position of the furan ring is crucial for its genotoxic and, by extension, its antimicrobial activity. pillbuys.com

The mechanism of action for many antimicrobial compounds involves disrupting the integrity of the cell membrane, which can cause leakage of cellular contents. mdpi.com Furanone derivatives have been shown to inhibit quorum sensing in bacteria, a process that regulates virulence, by interfering with signal molecules. nih.gov Some natural dibenzofurans have demonstrated antifungal activity against pathogens like Candida albicans. nih.gov While the precise antimicrobial mechanism of this compound is not fully elucidated, it is likely to involve these established pathways for related furan and nitrofuran compounds.

Theoretical and Computational Investigations

Quantum Chemical Characterization of Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of 7-Methoxynaphtho(2,1-b)furan. These computational approaches model the behavior of electrons within the molecule, explaining its properties and predicting its reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com

For derivatives of the related naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold, FMO analysis has been used to understand their cytotoxic activities. researchgate.net The distribution and energy levels of these frontier orbitals are critical in predicting how the molecule will interact with biological targets. wikipedia.orgresearchgate.net

Charge Distribution and Reactivity Predictions

The distribution of electron density within the this compound molecule is not uniform. Some atoms carry a partial positive charge, while others have a partial negative charge. This charge distribution is crucial for predicting the molecule's reactivity.

Computational methods can generate electrostatic potential maps, which visualize the charge distribution. Regions with negative potential are susceptible to electrophilic attack, while positively charged regions are prone to nucleophilic attack. For instance, in related naphthoquinone derivatives, the quinone moiety often contains electrophilic carbon atoms, making them targets for nucleophiles. researchgate.net

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. researchgate.net These calculations can predict various molecular properties, including bond lengths, bond angles, and the energies of molecular orbitals, providing a detailed picture of the molecule's reactivity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info

Development of 2D and 3D QSAR Models

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors that are derived from the two-dimensional representation of the molecule, such as molecular weight, logP (a measure of lipophilicity), and various topological indices.

3D-QSAR methods, on the other hand, consider the three-dimensional structure of the molecules. These models use descriptors that describe the spatial arrangement of atoms and the steric and electrostatic fields they generate.

For a series of indeno[1,2-b]indole (B1252910) derivatives, a QSAR model was developed to predict their inhibitory activity against the enzyme Casein Kinase II (CK2). d-nb.info This model was subsequently used to predict the activity of related naphtho[2,3-b]furan-4,9-dione derivatives. d-nb.info The development of such models involves selecting appropriate molecular descriptors that are correlated with the biological activity of interest. d-nb.info

Validation and Predictive Power of QSAR Models

A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power for new, untested compounds. d-nb.info This is typically done by dividing the initial set of compounds into a training set, used to build the model, and a test set, used to evaluate its performance.

A reliable QSAR model should have a high correlation coefficient (r²) for the training set and a high predictive r² for the test set. d-nb.info The predictive ability of a QSAR model for naphtho[2,3-b]furan-4,9-dione derivatives as CK2 inhibitors was confirmed by synthesizing and testing the compounds, with one showing significant inhibitory activity as predicted. d-nb.infonih.gov This demonstrates the utility of QSAR in identifying promising lead compounds for drug discovery. d-nb.info

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This technique is widely used in drug design to screen virtual libraries of compounds and identify those that are most likely to bind to a specific target. For example, docking studies have been used to investigate the interactions of various furan-containing compounds with their biological targets. researchgate.netnih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction. mdpi.com By simulating the movements of atoms over time, MD can reveal the stability of the ligand-receptor complex and the key interactions that hold them together. mdpi.commdpi.com These simulations have been employed to study the stability of protein-ligand complexes involving furan (B31954) derivatives, providing insights into their mechanism of action. mdpi.com

Predictive Modeling of Spectroscopic Signatures

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing methods rooted in quantum mechanics, researchers can simulate spectra (such as NMR and UV-Vis) to understand electronic structure, confirm molecular geometry, and interpret experimental results. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations, providing a balance between computational cost and accuracy. sciensage.infogoogle.com

Predicting UV-Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the electronic excited states of molecules, which governs their UV-Vis absorption spectra. google.commdpi.com This method predicts the excitation energies required to move an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. These energies are then correlated with absorption wavelengths (λmax), and the probability of each transition is given by its oscillator strength (f). gaussian.com

Computational studies on related naphthofuran structures, such as rubrofusarin, demonstrate the utility of this approach. In such studies, a geometry optimization of the molecule is first performed using DFT. Subsequently, TD-DFT calculations are used to model the electronic transitions. spectroscopyonline.com Different functionals (e.g., B3LYP, CAM-B3LYP, ωB97X) and basis sets (e.g., 6-31G(d), def2-SVP) can be tested to find the best agreement with experimental data. nih.gov The choice of functional is critical, as range-separated hybrids like CAM-B3LYP often provide high accuracy for vertical excitation energies. nih.gov

The resulting data allows for the construction of a theoretical UV-Vis spectrum, which can be compared to experimental measurements. For instance, calculations can reveal how conformational changes, such as the rotation of a methoxy (B1213986) group, might cause a small shift in absorption bands. spectroscopyonline.com The table below illustrates the typical output from a TD-DFT calculation for a generic molecule, showing the predicted wavelength and the intensity of the absorption.

Table 1: Example of Predicted UV-Vis Absorption Data from a TD-DFT Calculation This table is illustrative of the data format produced by TD-DFT calculations as described in the sources. gaussian.com

| Excited State | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| 1 | 3.54 | 350 | 0.253 | HOMO -> LUMO |

| 2 | 4.11 | 302 | 0.015 | HOMO-1 -> LUMO |

| 3 | 4.75 | 261 | 0.504 | HOMO -> LUMO+1 |

Data is hypothetical and for illustrative purposes.

Predicting NMR Spectra

DFT is also highly effective for predicting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach used in conjunction with DFT to calculate the isotropic magnetic shielding constants of nuclei like ¹H and ¹³C. ajol.info These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The process involves optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-311+G(2d,p)) and then performing the GIAO calculation. mdpi.com The accuracy of these predictions is often high, with excellent linear correlations observed between calculated and experimental chemical shifts for various organic molecules. mdpi.com Such calculations are invaluable for assigning specific signals in an experimental spectrum to the correct nuclei within the molecule, which can be particularly challenging in complex polycyclic systems.

For example, ¹H NMR data has been reported for the closely related compound 7-Methoxynaphtho[2,1-b]furan-2-carbonitrile. oup.com A theoretical study would calculate the expected chemical shifts for each proton in the structure. Comparing these predicted values with the experimental ones helps confirm the structural assignment.

Table 2: Comparison of Experimental and Hypothetical Calculated ¹H NMR Shifts This table illustrates how theoretical data is compared against experimental findings. Experimental values are for the related compound 7-Methoxynaphtho[2,1-b]furan-2-carbonitrile. oup.com

| Proton Position | Experimental δ (ppm) oup.com | Hypothetical Calculated δ (ppm) |

| H (furan ring) | 8.68 (s) | 8.72 |

| H (naphthalene) | 8.28 (d) | 8.31 |

| H (naphthalene) | 8.03 (d) | 8.05 |

| H (naphthalene) | 7.85 (d) | 7.89 |

| H (naphthalene) | 7.58 (d) | 7.61 |

| H (naphthalene) | 7.39 (dd) | 7.42 |

| -OCH₃ | 3.91 (s) | 3.95 |

Calculated values are hypothetical to demonstrate the predictive application of DFT-GIAO methods.

Analogue and Derivative Development for Mechanistic Insights

Design Principles for Novel Naphthofuran Analogues

The design of new naphthofuran analogues is largely guided by structure-activity relationship (SAR) studies, which aim to correlate specific chemical features with biological outcomes. A primary principle involves substitution at key positions on the naphthofuran ring system to enhance potency and selectivity.

A significant body of research has focused on the introduction of a nitro group at the 2-position of the furan (B31954) ring. The presence of this NO2 group is strongly linked to the genotoxic activity of these compounds. aacrjournals.orgaacrjournals.orgpillbuys.com For instance, 2-nitro-7-methoxynaphtho[2,1-b]furan (B1202833) (also known as R7000) was found to be an extremely potent mutagen, far more so than its non-nitrated parent compound, 7-methoxynaphtho[2,1-b]furan. aacrjournals.orgresearchgate.net This finding established the 2-nitro-substitution as a critical design element for creating potent genotoxic agents to study mechanisms of mutagenesis. pillbuys.com

Further design principles have been elucidated by modifying the naphthalene (B1677914) ring. The position of the methoxy (B1213986) group has been shown to be a key modulator of activity. Studies comparing 2-nitro-7-methoxynaphtho[2,1-b]furan with its isomer, 2-nitro-8-methoxynaphtho[2,1-b]furan, revealed that while both were highly mutagenic, their potency in other assays, such as in vivo skin tests, differed. aacrjournals.orgaacrjournals.org The replacement of the methoxy group at position 7 with a bromine atom led to a significant suppression of most biological activities, indicating that the electronic and steric properties of the substituent at this position are crucial. aacrjournals.orgaacrjournals.org

More complex design strategies involve attaching larger functional moieties to the naphthofuran core. In the development of novel antibacterial agents, a key strategy was to link the naphthofuran scaffold to other pharmacophores. For example, derivatives of 2-(7-methoxynaphtho[2,1-b]furan-1-yl)acetic acid were designed by incorporating a 1,3,4-oxadiazole (B1194373) ring system. nih.gov This design was based on a previous inhibitor of lipoteichoic acid (LTA) synthesis, with the goal of improving antibacterial activity against Gram-positive pathogens like Staphylococcus aureus. nih.govacs.org Subsequent modifications to this hybrid structure, such as adding a pentafluorosulfanyl substituent, were identified as being central to enhancing biological activity. nih.gov

Synthesis of Naphthofuran-Based Hybrid Molecules

The creation of novel naphthofuran analogues relies on versatile synthetic strategies that allow for the construction of complex hybrid molecules. These methods often involve building upon the core naphthofuran structure or synthesizing it from precursor molecules.

One prominent synthetic route to create naphthofuran-based hybrids for antibacterial applications starts with 6-methoxynaphthalen-2-ol. nih.govacs.org A Pechmann condensation followed by rearrangement under basic conditions yields 2-(7-methoxynaphtho[2,1-b]furan-1-yl)acetic acid. nih.govacs.org This carboxylic acid intermediate serves as a crucial anchor point. It can then be coupled with other heterocyclic moieties. For example, to create 1,3,4-oxadiazole hybrids, various benzaldehydes are first converted to their respective 1,3,4-oxadiazole compounds through condensation with semicarbazide (B1199961) hydrochloride and subsequent iodine-mediated oxidative cyclization. nih.gov The final step involves linking the naphthofuran acetic acid component with the 1,3,4-oxadiazole moiety. nih.govacs.org

Another approach to creating hybrid molecules involves modifying a pre-formed naphthofuran derivative, such as 2-acetylnaphtho[2,1-b]furan. This compound can be synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and chloroacetone (B47974). medcraveonline.com The acetyl group at the 2-position is a versatile handle for further reactions. For instance, it can undergo condensation with phenylhydrazine (B124118) to yield a phenylhydrazonoethyl derivative. medcraveonline.com It can also react with malononitrile (B47326) to form a vinyl derivative, which can then be used in a Gewald reaction with sulfur to produce a thienyl-naphthofuran hybrid, specifically 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan. medcraveonline.com This thienyl derivative itself can be further modified, for example, by reacting it with formic acid to produce an N-formylamino derivative. medcraveonline.com Other hybrids, such as those bearing a pyrazole (B372694) nucleus, have also been synthesized from 2-acetyl naphtho[2,1-b]furan (B1199300). mdpi.com

Evaluation of Modified Naphthofuran Scaffolds on Biological Systems

The biological evaluation of modified naphthofuran scaffolds has uncovered a wide spectrum of activities, from potent mutagenicity to promising antibacterial and anticancer effects. These studies are essential for understanding the therapeutic potential and mechanistic action of this class of compounds.

The genotoxicity of nitronaphthofurans has been extensively studied. In a comparative analysis, 2-nitro-7-methoxynaphtho[2,1-b]furan (Compound A) and 2-nitro-8-methoxynaphtho[2,1-b]furan (Compound B) showed the highest mutagenic properties in V79 cells, significantly greater than 2-nitronaphtho[2,1-b]furan (Compound C) and 2-nitro-7-bromonaphtho[2,1-b]furan (Compound D). aacrjournals.orgaacrjournals.org The non-nitrated 7-methoxynaphtho[2,1-b]furan (Compound E) had the lowest activity. aacrjournals.orgaacrjournals.org Interestingly, the order of potency was reversed in in vivo short-term skin tests, where Compound C was the most active. aacrjournals.orgaacrjournals.org Both Compounds A and B were also shown to be positive in in vitro cell transformation assays, suggesting they are probably carcinogenic. aacrjournals.orgaacrjournals.org The extreme mutagenic potency of 2-nitro-7-methoxynaphtho[2,1-b]furan (R7000) in bacteria led to its use as a model compound to investigate the mechanisms of genotoxic action for nitrofurans. pillbuys.comresearchgate.net

In the realm of antibacterial research, derivatives of 1771, a 1,3,4 oxadiazole-based compound, were synthesized and evaluated. nih.gov These new compounds, which incorporate a 7-methoxynaphtho[2,1-b]furan moiety, demonstrated improved activity against a range of S. aureus and Staphylococcus epidermidis strains compared to the parent compound. nih.gov One derivative, compound 13, which features a pentafluorosulfanyl substituent, showed a remarkable 16- to 32-fold increase in activity against multidrug-resistant S. aureus strains and also exhibited an improved toxicity profile against mammalian cells. nih.gov

Other hybrid molecules have also been screened for antimicrobial activity. Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus were tested against Gram-positive and Gram-negative bacteria as well as a fungus. mdpi.com Similarly, a series of derivatives synthesized from 2-acetylnaphtho[2,1-b]furan were evaluated, with one compound, 2-(5-amino-4-cyano-3-thienyl)naphtha[2,1-b]furan, showing the highest potency against all tested bacteria and fungi. medcraveonline.com Naphthoquinone–thiazole hybrids have also been synthesized and showed antibacterial activity against several strains, including Escherichia coli and Bacillus cereus, with MIC values in the range of 4–64 µg/mL. jrespharm.com

The cytotoxic activity of naphthofuran derivatives against cancer cell lines is another area of active investigation. Several compounds containing the naphthofuran core have displayed significant cytotoxic activity. researchgate.net For example, 2-acetyl-naphtha[2,3-b]furan-4,9-dione and its 7-methoxy derivative showed high cytotoxicity against a panel of cancer cell lines, with IC50 values in the micromolar to nanomolar range. researchgate.net

Interactive Data Table: Biological Evaluation of Selected Naphthofuran Analogues

| Compound Name | Core Scaffold Modification | Biological System | Observed Activity | Reference |

|---|---|---|---|---|

| 2-nitro-7-methoxynaphtho[2,1-b]furan | 2-nitro, 7-methoxy | V79 cells | High mutagenicity | aacrjournals.org, aacrjournals.org |

| 2-nitro-8-methoxynaphtho[2,1-b]furan | 2-nitro, 8-methoxy | V79 cells | High mutagenicity | aacrjournals.org, aacrjournals.org |

| 2-nitro-7-bromonaphtho[2,1-b]furan | 2-nitro, 7-bromo | V79 cells | Suppressed mutagenicity | aacrjournals.org, aacrjournals.org |

| 7-methoxynaphtho[2,1-b]furan | 7-methoxy (no nitro group) | V79 cells | Low mutagenicity | aacrjournals.org, aacrjournals.org |

| Compound 13 (1,3,4-oxadiazole derivative) | 7-methoxy, 1-acetic acid linked to oxadiazole | S. aureus (MDR) | High antibacterial activity (16-32x > parent) | nih.gov |

| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan | 2-position linked to aminocyanothienyl group | Bacteria and Fungi | Potent antimicrobial activity | medcraveonline.com |

| 2-acetyl-7-methoxy-naphtho[2,3-b]furan-4,9-dione | Naphthoquinone core, 2-acetyl, 7-methoxy | Cancer cell lines (KB, Col-2, Lu-1, MCF-7) | High cytotoxicity (IC50 0.12-3.33 µM) | researchgate.net |

Structure-Based Design of Probes for Biological Pathways

The development of probes to investigate biological pathways is an advanced application of the structure-activity relationships learned from naphthofuran analogues. By understanding how specific structural features interact with biological targets, researchers can design molecules to selectively engage and report on these pathways.

A clear example of structure-based design is the effort to develop improved inhibitors of the lipoteichoic acid (LTA) synthesis pathway in bacteria. nih.gov Molecular modeling was used to study the interaction of 1,3,4-oxadiazole derivatives of 7-methoxynaphtho[2,1-b]furan with the LtaS enzyme, a key component in the pathway. The modeling suggested that the compounds could establish hydrophobic and π-stacking interactions with specific amino acid residues (F353, W354, H416, Y417) in the enzyme's active site through their phenyl and naphthofuran portions. nih.gov This structural insight into the binding mode allows for the rational design of new analogues with modified substituents aimed at optimizing these interactions to create more potent and specific probes for the LtaS enzyme.

The extensive research on 2-nitro-7-methoxynaphtho[2,1-b]furan (R7000) also exemplifies the use of a modified scaffold as a probe for a biological pathway, in this case, mutagenesis. pillbuys.com Its extreme potency is linked to the enzymatic reduction of its nitro group, forming reactive intermediates that bind to DNA, primarily at guanine (B1146940) nucleotides. pillbuys.comresearchgate.net The presence of the nitro group at position 2 was found to be essential for this genotoxic activity. pillbuys.com By studying how R7000 forms DNA adducts and induces mutations, scientists have been able to use it as a chemical probe to dissect the complex pathways of DNA damage and repair, including the role of nitroreductase enzymes and the SOS mutagenesis response in bacteria. pillbuys.com

Emerging Research Directions and Applications in Fundamental Science

Use of Naphthofurans as Chemical Probes for Biological Processes

The rigid, planar structure of the naphthofuran core makes it an ideal scaffold for designing chemical probes to investigate and visualize intricate biological processes at the molecular level.

Derivatives of 7-Methoxynaphtho(2,1-b)furan are instrumental in studying the mechanisms of DNA damage and repair. The nitrated analogue, 2-nitro-7-methoxynaphtho[2,1-b]furan (B1202833) (also known as R7000), is a particularly potent genotoxic agent that has been used extensively as a tool to understand how cells respond to DNA lesions. aacrjournals.orgresearchgate.netresearchgate.net The biological activity of these nitro-derivatives is strongly associated with the presence of the nitro group at the 2-position, which can be modulated by substituents like the methoxy (B1213986) group. aacrjournals.org

Research using R7000 has shown that it covalently binds to DNA, forming multiple distinct adducts, primarily at guanine (B1146940) residues. nih.govresearchgate.net This process requires metabolic activation of the compound. nih.gov The formation of these adducts acts as a trigger for cellular DNA repair mechanisms. Studies have demonstrated that R7000-DNA adducts can be recognized and removed by the uvr-dependent excision repair system in Escherichia coli, providing a model for studying the efficiency and kinetics of DNA repair pathways. researchgate.net The ability of such compounds to induce specific types of DNA lesions, such as GC→TA transversions and single G:C base pair deletions, allows researchers to probe the mutagenic consequences of unrepaired DNA damage. researchgate.net

The genotoxic activities of several naphthofuran derivatives, as studied in V79 Chinese hamster cells, illustrate the structure-activity relationship that makes them useful as probes.

| Compound Name | Structure Notes | Relative Mutagenic Potency aacrjournals.org |

|---|---|---|

| 2-nitro-7-methoxynaphtho[2,1-b]furan (R 7000) | Nitro group at C2, Methoxy at C7 | A ≃ B ≫ C > D > E |

| 2-nitro-8-methoxynaphtho[2,1-b]furan | Nitro group at C2, Methoxy at C8 | A ≃ B ≫ C > D > E |

| 2-nitronaphtho[2,1-b]furan | Nitro group at C2, no other substitution | C > D > E |

| 2-nitro-7-bromonaphtho[2,1-b]furan | Nitro group at C2, Bromo at C7 | D > E |

| 7-methoxynaphtho[2,1-b]furan | Parent compound, Methoxy at C7 | E (lowest activity) |

The biological effects of this compound derivatives are often dependent on their metabolic transformation by cellular enzymes. This dependency allows them to be used as probes to study the activity and function of specific metabolic pathways. For the highly mutagenic nitro-derivatives, activation via nitroreductase enzymes is a critical step. nih.govpillbuys.com

In vivo studies in rats identified three primary metabolic pathways for 2-nitro-7-methoxynaphtho[2,1-b]furan: demethylation of the methoxy group, hydroxylation of the aromatic ring, and cleavage of the furan (B31954) ring after reduction of the nitro group. nih.gov Furthermore, research using liver microsomes from rats induced with 3-methylcholanthrene (B14862) demonstrated that the compound undergoes significant oxidative metabolism. nih.gov This process, which occurs under aerobic conditions, yields several distinct metabolites, indicating the involvement of cytochrome P450 enzymes. nih.gov The identification of these metabolites provides a map of enzymatic activity and substrate specificity. nih.gov

More recently, studies on nitronaphthofuran derivatives' activity against Mycobacterium tuberculosis have revealed that their activation is mediated by the SigH/Mrx2 stress response pathway, highlighting their potential as probes for specific microbial enzyme systems. nih.gov

| Metabolite Identified from 2-nitro-7-methoxynaphtho[2,1-b]furan nih.gov | Metabolic Transformation |

|---|---|

| 7-hydroxy-2-nitro-naphtho[2,1-b]-furan-6,9-dione | Demethylation and Oxidation |

| 6,7-dihydro-2-nitro-naphtho[2,1-b]furan | Reduction |

| 7-hydroxy-2-nitro-naphtho[2,1-b]furan | Demethylation |

| 6-hydroxy-7-methoxy-2-nitro-naphtho[2,1-b]furan | Hydroxylation |

Probes for DNA Damage Response Pathways

Potential in Advanced Materials Research (e.g., optoelectronic properties, fluorescent markers)

The fused aromatic ring system of naphthofurans endows them with interesting photophysical properties, suggesting their potential use in the development of advanced materials. While research into this compound itself for materials applications is nascent, studies on the broader class of naphthofurans and related heterocycles are promising.

Naphthofurans are considered valuable building blocks for fluorescent sensors and optical brighteners. researchgate.net Research has demonstrated that carboxylic acid derivatives of naphthofurans can be used as fluorescent labels for amino acids. researchgate.net These labels react with the amine or hydroxyl functions of organic molecules to yield highly fluorescent derivatives, which can be used for sensitive detection and imaging in biological and chemical systems. researchgate.net

Additionally, certain vinylidene-naphthofurans have been shown to exhibit photochromic properties, meaning they change color upon exposure to light. rsc.org This characteristic is highly sought after for applications in optical data storage, molecular switches, and smart materials. The investigation of related sulfur-containing analogues (naphthothiophenes) has also revealed properties relevant to optoelectronics, including charge carrier mobility suitable for organic electronic devices. researchgate.net These findings suggest that the this compound scaffold possesses a foundational structure with significant potential for tuning its electronic and optical properties for materials science.

Fundamental Contributions to Heterocyclic Chemistry and Chemical Biology

Naphthofurans, including this compound, represent an important class of heterocyclic compounds that contribute significantly to the fields of synthetic organic chemistry and chemical biology. rsc.orgresearchgate.net The naphthofuran nucleus is a key structural motif found in numerous biologically active natural products. researchgate.net

The synthesis of the naphthofuran ring system has been a subject of interest for organic chemists, leading to the development of various synthetic strategies. researchgate.neteurjchem.com These methods, which include intramolecular Claisen cyclization of naphthyl ethers and metal-free cyclization of naphthols with nitroolefins, expand the synthetic toolkit available for constructing complex polycyclic aromatic systems. rsc.orgscispace.com The ability to create a wide range of substituted naphthofurans allows for systematic studies of structure-activity relationships. aacrjournals.org

In chemical biology, the use of naphthofuran derivatives as molecular probes (as discussed in section 8.1) is a major contribution. These tools allow for the detailed study of fundamental processes like DNA repair and metabolic activation. researchgate.netnih.govnih.gov The development of naphthofuran-based compounds that can modulate biological targets provides a clear example of how synthetic heterocyclic chemistry can be applied to solve biological problems. researchgate.net

Future Methodological Advancements in Naphthofuran Studies